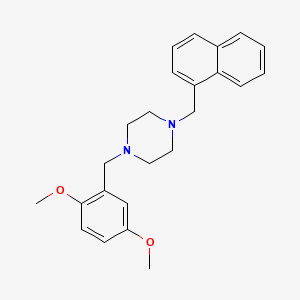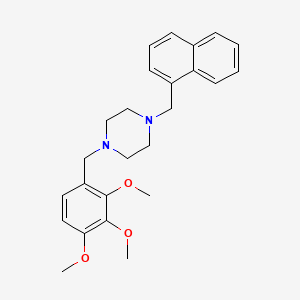
1-(1-naphthylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine
説明
1-(1-naphthylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as GBR 12909, is a potent dopamine reuptake inhibitor. It was first synthesized in 1990 by a team of researchers at the University of Michigan. Since then, it has been widely studied for its potential use in treating a variety of neurological disorders.
作用機序
1-(1-naphthylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine 12909 works by blocking the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, this compound 12909 increases the amount of dopamine available in the brain, which can improve symptoms associated with neurological disorders.
Biochemical and physiological effects:
In addition to its effects on dopamine levels, this compound 12909 has been shown to have other biochemical and physiological effects. It has been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and motivation. This compound 12909 has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans.
実験室実験の利点と制限
One advantage of using 1-(1-naphthylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in lab experiments is its potency as a dopamine reuptake inhibitor. This allows researchers to study the effects of dopamine on various neurological disorders in a more controlled manner. However, one limitation of using this compound 12909 is its potential for abuse and addiction, which can make it difficult to study in humans.
将来の方向性
There are several future directions for research on 1-(1-naphthylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine 12909. One area of research is the development of new dopamine reuptake inhibitors that are more selective and have fewer side effects than this compound 12909. Another area of research is the development of new treatments for neurological disorders that target other neurotransmitters in addition to dopamine. Finally, there is a need for more research on the long-term effects of this compound 12909 use, particularly in humans.
科学的研究の応用
1-(1-naphthylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which can improve symptoms associated with these disorders.
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-28-23-12-11-21(24(29-2)25(23)30-3)18-27-15-13-26(14-16-27)17-20-9-6-8-19-7-4-5-10-22(19)20/h4-12H,13-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZSZWNPFHPPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



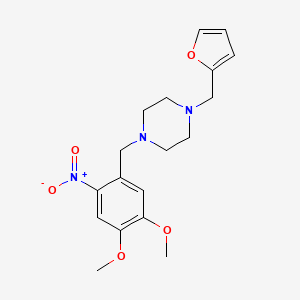
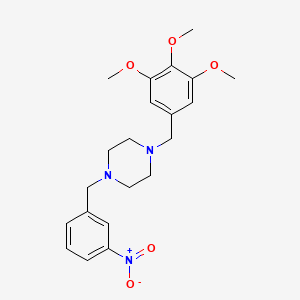
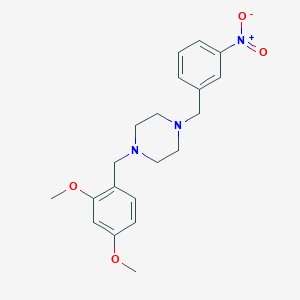
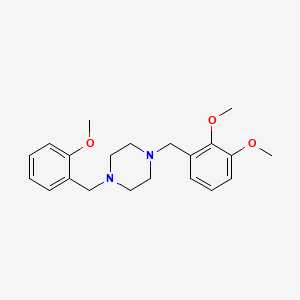
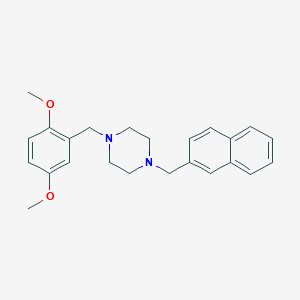
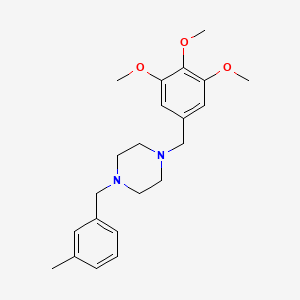
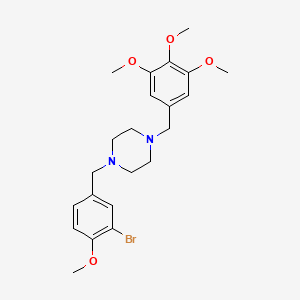
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3462974.png)
![1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3462980.png)
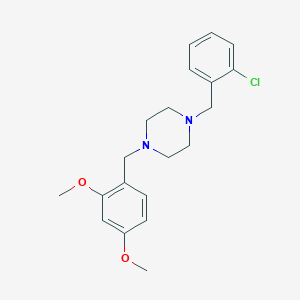

![1-(3,4-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463006.png)
